methyl 5-cyano-4-(4-methylphenyl)-6-({[(naphthalen-2-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
Description
Methyl 5-cyano-4-(4-methylphenyl)-6-({[(naphthalen-2-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydropyridine core substituted with multiple functional groups. Key structural elements include:
- Core: A 1,2,3,4-tetrahydropyridine ring, providing partial saturation that may enhance conformational stability compared to fully aromatic analogs.
- 4-(4-Methylphenyl): A lipophilic aryl group that may enhance membrane permeability or modulate target binding. 6-Sulfanyl linkage: A thioether bridge connected to a naphthalene carbamoyl methyl group, contributing to steric bulk and π-π stacking interactions. Methyl ester at position 3: A hydrolytically labile group that could serve as a prodrug motif.
Properties
IUPAC Name |
methyl 5-cyano-4-(4-methylphenyl)-6-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-16-7-9-18(10-8-16)23-21(14-28)26(30-25(32)24(23)27(33)34-2)35-15-22(31)29-20-12-11-17-5-3-4-6-19(17)13-20/h3-13,23-24H,15H2,1-2H3,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMSSVLBODOHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC4=CC=CC=C4C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyano-4-(4-methylphenyl)-6-({[(naphthalen-2-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted pyridines, naphthalenes, and other aromatic compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-4-(4-methylphenyl)-6-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Methyl 5-cyano-4-(4-methylphenyl)-6-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of methyl 5-cyano-4-(4-methylphenyl)-6-({[(naphthalen-2-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of dihydropyridine and pyridine derivatives with diverse substituents. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings from Structural Comparisons
Core Flexibility vs. Rigidity :
- The tetrahydropyridine core in the target compound offers partial saturation, balancing flexibility (for target adaptation) and rigidity (for entropic binding advantages). In contrast, pyridine (fully aromatic) and pyran (oxygen-containing heterocycle) cores in analogs exhibit distinct conformational behaviors.
Substituent Effects on Lipophilicity :
- The naphthalene carbamoyl group in the target compound significantly increases lipophilicity (logP ~4.5 estimated) compared to AZ331 (logP ~3.2) or the fluorophenyl analog (logP ~2.8). This may improve blood-brain barrier penetration but reduce aqueous solubility .
The bromophenyl group in AZ257 introduces steric bulk and halogen bonding capabilities .
Synthetic Accessibility :
- Compounds with simpler aryl groups (e.g., 4-fluorophenyl or 4-methylphenyl) are synthesized via straightforward SNAr or Suzuki couplings. The naphthalene carbamoyl group in the target compound likely requires multi-step synthesis, including carbamate formation and thioether linkage, as seen in analogous protocols .
Crystallographic Behavior :
- Hydrogen-bonding patterns in similar dihydropyridines (e.g., AZ331) show N-H···O and C=O···H-N interactions, forming dimeric or chain motifs . The naphthalene group in the target compound may induce π-stacking, complicating crystallization but improving co-crystal formation with aromatic targets .
Biological Activity
Methyl 5-cyano-4-(4-methylphenyl)-6-({[(naphthalen-2-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydropyridine core with various functional groups that contribute to its biological activity. The presence of the cyano group, methylphenyl moiety, and naphthalenyl carbamoyl group enhances its potential for interaction with biological targets.
IUPAC Name : this compound
Molecular Formula : C27H23N3O4S
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural components allow it to modulate the activity of these targets, leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to reduced tumor growth and inflammation.
- Antioxidant Activity : It exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems.
- Analgesic Effects : Preliminary studies suggest that it may possess pain-relieving properties.
Pharmacological Activities
Research indicates that this compound shows promise in several therapeutic areas:
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its analogs:
- Tumor Inhibition Study : A study indicated that derivatives of this compound significantly inhibited tumor growth in vitro and in vivo models. The mechanism was linked to apoptosis induction in cancer cells.
- Antioxidant Evaluation : In vitro assays demonstrated that the compound effectively scavenged free radicals and reduced lipid peroxidation levels.
- Analgesic Assessment : Animal studies showed that administration of the compound resulted in a notable decrease in pain responses compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
